

Technical Support Center: Dikar Fungicide Degradation and Stability in Solution

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Compound of Interest

Compound Name: *Dikar*

Cat. No.: *B1239507*

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Welcome to the technical support center for **Dikar** fungicide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the degradation and stability of **Dikar** in solution. **Dikar** is a combination fungicide containing two active ingredients: Mancozeb, a dithiocarbamate, and Dinocap, a dinitrophenol. Understanding their stability and degradation pathways is crucial for experimental design, data interpretation, and accurate residue analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the degradation of **Dikar** in solution?

A1: The stability of **Dikar** in solution is primarily influenced by pH, temperature, and exposure to light. Both active ingredients, Mancozeb and Dinocap, are susceptible to degradation under certain conditions. Mancozeb is particularly unstable in aqueous solutions, with its degradation being significantly affected by pH and temperature. Dinocap is also sensitive to pH and temperature, and both compounds can undergo photodegradation when exposed to light.

Q2: What are the main degradation products of **Dikar**'s active ingredients?

A2: The degradation of **Dikar** involves the breakdown of its two active ingredients:

- Mancozeb degrades into several products, with the most notable being ethylenethiourea (ETU), which is of toxicological concern. Other degradation products include ethylenebis(isothiocyanate) sulfide (EBIS) and ethyleneurea (EU).

- Dinocap, which is a mixture of isomers, primarily hydrolyzes to form its corresponding phenol, 2,4-dinitro-6-octylphenol (DNOP). Further degradation of the octyl side chain can also occur.

Q3: How can I prepare a stable stock solution of **Dikar** for my experiments?

A3: Due to the inherent instability of both mancozeb and dinocap, especially in aqueous and certain organic solvents, preparing and storing stock solutions requires care. For short-term use, prepare fresh solutions in a suitable, dry, and aprotic organic solvent. To minimize hydrolysis and photolysis, it is recommended to acidify solutions when using solvents like acetonitrile and to store them in a cool, dark place. For long-term studies, it is advisable to prepare fresh solutions for each experiment to ensure accurate concentrations.

Q4: Are there known interactions between mancozeb and dinocap in a mixed formulation like **Dikar** that might affect their stability?

A4: While data on the direct interaction between mancozeb and dinocap in a formulated product like **Dikar** is limited in publicly available literature, it is a common practice in agriculture to tank-mix different pesticides. The compatibility of these mixtures can be influenced by the formulation type, water pH, and the presence of other adjuvants. Chemical incompatibilities can sometimes lead to increased degradation or phytotoxicity. Therefore, it is crucial to assess the stability of the specific **Dikar** formulation under your experimental conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis and stability testing of **Dikar** fungicide and its active ingredients.

Problem 1: Rapid degradation of **Dikar** in my prepared solution.

- Possible Cause: The solvent and pH of your solution may be promoting hydrolysis. Mancozeb is particularly unstable in aqueous solutions, and its degradation is accelerated at both acidic and alkaline pH. Dinocap is also susceptible to hydrolysis, especially under alkaline conditions.
- Solution:

- Prepare solutions in a dry, aprotic organic solvent if possible.
- If an aqueous solution is necessary, use a buffered solution at a pH where the components are most stable (for mancozeb, stability is slightly better at neutral pH, while dinocap is more stable under acidic conditions). However, given the opposing stability profiles, a compromise pH or frequent solution preparation is necessary.
- Prepare solutions fresh before each experiment.
- Store solutions in the dark and at low temperatures (e.g., 4°C) to slow down degradation.

Problem 2: Inconsistent analytical results for Mancozeb.

- Possible Cause: Mancozeb is notoriously difficult to analyze directly due to its polymeric nature and low solubility in common organic solvents. Analysis is often performed by degrading mancozeb to carbon disulfide (CS₂) and quantifying the CS₂. This indirect method can be prone to variability.
- Solution:
 - Ensure your derivatization method to CS₂ is well-validated and consistently applied.
 - Use a validated analytical method specifically for dithiocarbamates.
 - Consider using a stable isotope dilution assay for more accurate quantification, if available.
 - Be aware of potential interferences from other dithiocarbamate fungicides if they could be present in your samples.

Problem 3: Seeing unexpected peaks in the chromatogram when analyzing Dinocap.

- Possible Cause: Dinocap is a mixture of isomers, which can sometimes be partially separated during chromatography, leading to multiple peaks. Additionally, degradation products, such as 2,4-dinitro-6-octylphenol (DNOP), may be present in your standard or form during sample preparation or analysis. Thermal degradation can also occur in the GC inlet.
- Solution:

- Obtain a well-characterized reference standard for dinocap to understand its isomeric composition.
- Analyze a standard of the primary degradation product, DNOP, to confirm its retention time.
- To minimize thermal degradation, use a lower GC inlet temperature or consider using LC-MS/MS for analysis.
- If using LC-MS/MS, be aware that isomers may still co-elute, and fragmentation patterns can be used for identification.

Problem 4: Poor recovery of **Dikar** components during sample extraction.

- Possible Cause: The extraction solvent may not be optimal for both mancozeb and dinocap. Additionally, degradation can occur during the extraction process if conditions are not controlled. Matrix effects from complex samples can also suppress the analytical signal.
- Solution:
 - Optimize your extraction solvent system to ensure good solubility for both active ingredients.
 - Keep extraction times short and temperatures low to minimize degradation.
 - Perform recovery experiments by spiking a blank matrix with a known concentration of your analytes to assess the efficiency of your extraction method.
 - To mitigate matrix effects, use matrix-matched calibration standards or a standard addition method for quantification.

Data on Degradation and Stability

The following tables summarize the available quantitative data on the degradation and stability of Mancozeb and Dinocap.

Table 1: Hydrolytic Degradation of Mancozeb

| pH | Temperature (°C) | Half-life (t _{1/2}) | Reference |
|----|------------------|-------------------------------|-----------|
| 5 | Ambient | < 1 day | [1] |
| 7 | Ambient | 17 hours | [2] |
| 9 | Ambient | 34 hours | [2] |

Table 2: Hydrolytic Degradation of Dinocap

| pH | Temperature (°C) | Half-life (t _{1/2}) | Reference |
|----|------------------|-------------------------------|-----------|
| 4 | 20 | 280 days | [3] |
| 4 | 30 | 73 days | [3] |
| 5 | 25 | 229 days | |
| 7 | 25 | 56 days | [4] |
| 9 | 20 | 6.5 days | |
| 9 | 25 | 17 hours | |
| 9 | 30 | 1.7 days | |

Experimental Protocols

Protocol 1: Hydrolysis Study (Adapted from OECD Guideline 111)

This protocol outlines a procedure to determine the rate of hydrolysis of **Dikar**'s active ingredients as a function of pH.

- Preparation of Buffer Solutions: Prepare sterile aqueous buffer solutions at pH 4, 7, and 9.
- Preparation of Test Solution: Prepare a stock solution of **Dikar** in a minimal amount of a water-miscible organic solvent. The final concentration of the active ingredients in the test vessels should not exceed half of their water solubility.
- Incubation:

- Add a small aliquot of the stock solution to the buffer solutions in sterile, sealed test vessels.
- Incubate the test vessels in the dark at a constant temperature (e.g., 25°C).
- Sampling: At appropriate time intervals, withdraw samples from the test vessels. The sampling frequency should be sufficient to define the degradation curve (e.g., 0, 2, 6, 24, 48, 96, and 168 hours).
- Analysis:
 - Immediately after sampling, analyze the concentration of mancozeb (or its degradation product) and dinocap and its primary degradation product (DNOP) using a validated analytical method (e.g., LC-MS/MS or GC-MS).
 - Quench any further degradation if necessary by adding a suitable reagent or by freezing the sample.
- Data Analysis:
 - Plot the concentration of each active ingredient against time.
 - Determine the degradation kinetics (e.g., first-order) and calculate the half-life ($t_{1/2}$) at each pH.

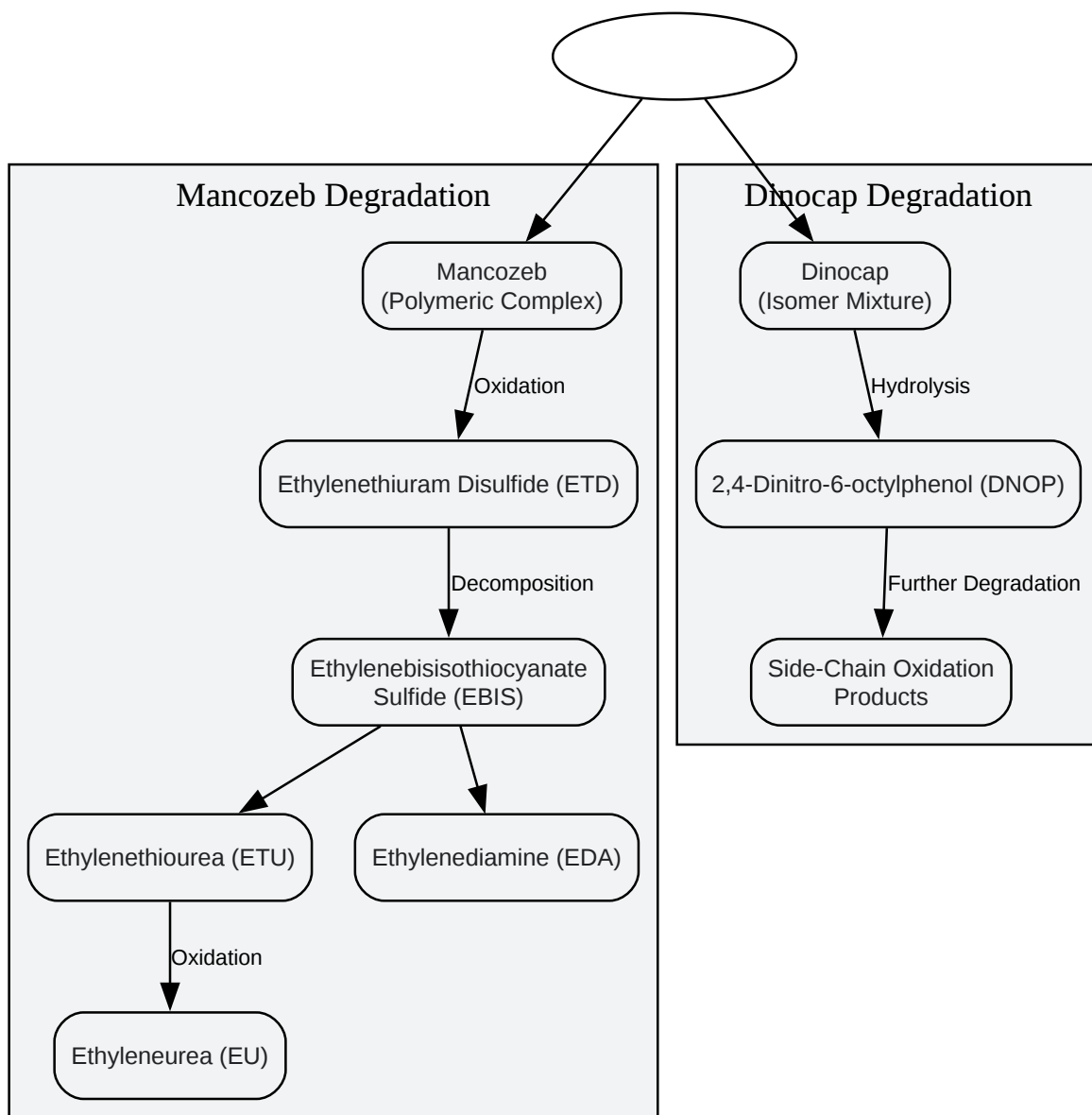
Protocol 2: Photolysis Study (General Approach)

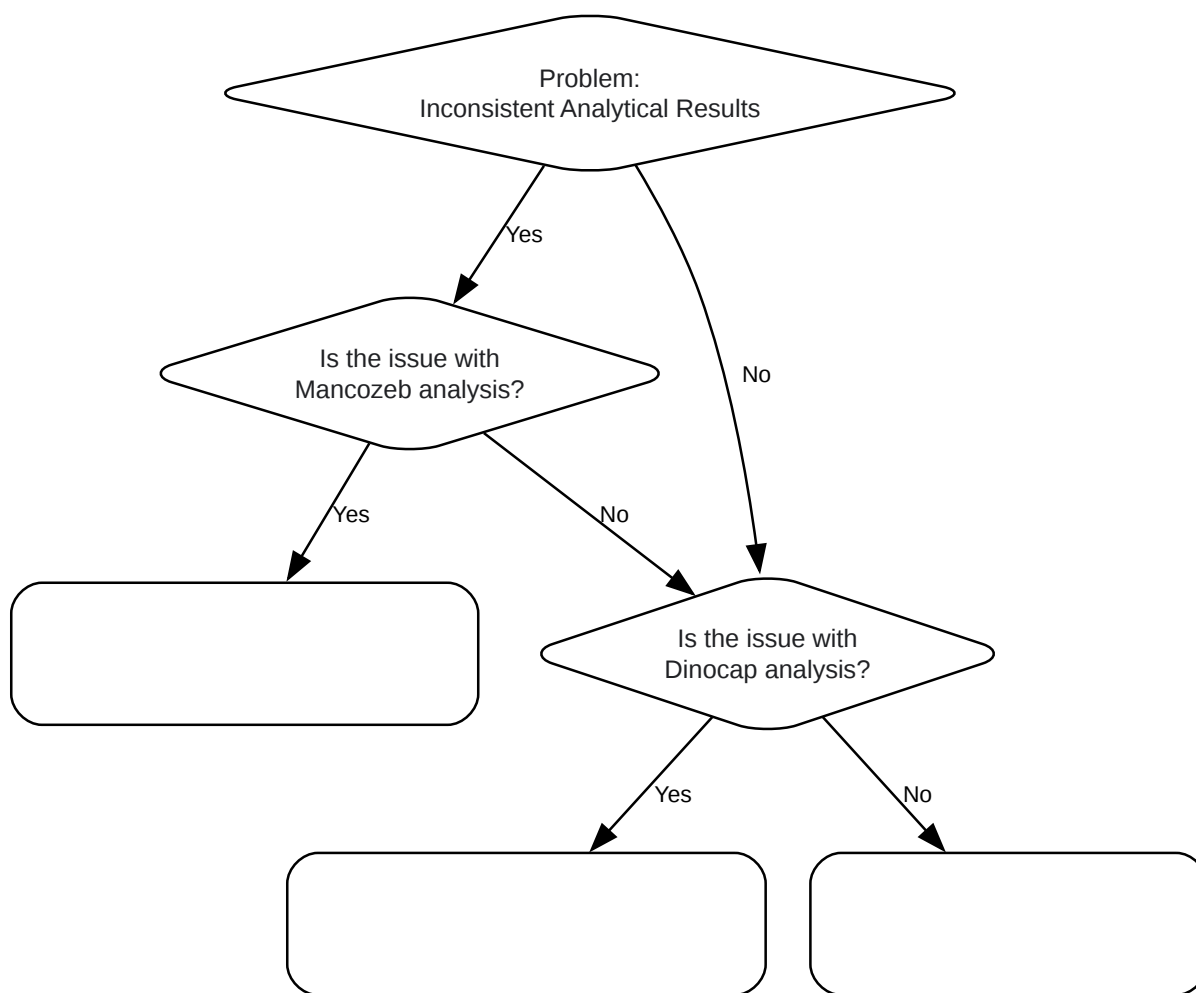
This protocol provides a general procedure for assessing the photodegradation of **Dikar** in an aqueous solution.

- Preparation of Test Solution: Prepare an aqueous solution of **Dikar** in a buffer at a relevant pH (e.g., pH 7) in quartz tubes.
- Light Exposure:
 - Expose the quartz tubes to a light source that simulates natural sunlight (e.g., a xenon arc lamp).

- Maintain a constant temperature during the experiment.
- Prepare dark controls by wrapping identical tubes in aluminum foil and placing them alongside the irradiated samples.
- Sampling: At selected time points, collect samples from both the irradiated and dark control tubes.
- Analysis: Analyze the concentration of the parent compounds and their potential photoproducts using a validated analytical method.
- Data Analysis:
 - Compare the degradation rates in the light-exposed and dark control samples to determine the extent of photodegradation.
 - Calculate the photodegradation quantum yield and half-life.

Visualizations





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